molecular formula C18H12N2O4S B15107944 2-oxo-N-(quinolin-3-yl)-2H-chromene-6-sulfonamide

2-oxo-N-(quinolin-3-yl)-2H-chromene-6-sulfonamide

Cat. No.: B15107944
M. Wt: 352.4 g/mol
InChI Key: XDTJHGGUOPGNQL-UHFFFAOYSA-N
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Description

2-oxo-N-(quinolin-3-yl)-2H-chromene-6-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline moiety fused with a chromene structure, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(quinolin-3-yl)-2H-chromene-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-quinolinecarboxaldehyde with 4-hydroxycoumarin in the presence of a base, followed by sulfonamide formation using sulfonyl chloride. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(quinolin-3-yl)-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and chromene compounds.

Scientific Research Applications

2-oxo-N-(quinolin-3-yl)-2H-chromene-6-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of 2-oxo-N-(quinolin-3-yl)-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting topoisomerase enzymes, while the sulfonamide group can interact with various enzymes, inhibiting their activity. These interactions disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as quinoline N-oxides and dihydroquinolines.

    Chromene derivatives: Including 4-hydroxycoumarin and its analogs.

    Sulfonamides: Such as sulfanilamide and its derivatives.

Uniqueness

2-oxo-N-(quinolin-3-yl)-2H-chromene-6-sulfonamide is unique due to its combined structural features of quinoline, chromene, and sulfonamide. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H12N2O4S

Molecular Weight

352.4 g/mol

IUPAC Name

2-oxo-N-quinolin-3-ylchromene-6-sulfonamide

InChI

InChI=1S/C18H12N2O4S/c21-18-8-5-13-10-15(6-7-17(13)24-18)25(22,23)20-14-9-12-3-1-2-4-16(12)19-11-14/h1-11,20H

InChI Key

XDTJHGGUOPGNQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

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